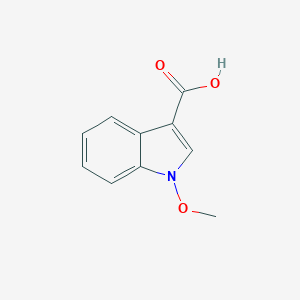

Ácido 1-metoxiindol-3-carboxílico

Descripción general

Descripción

1-Methoxyindole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Aplicaciones Científicas De Investigación

1-Methoxyindole-3-carboxylic acid (1-MICA) is an organic compound with significant potential across various scientific domains, particularly in medicinal chemistry and plant biochemistry. This article explores its applications, synthesis methods, biological activities, and relevant case studies.

Medicinal Chemistry

1-MICA exhibits several biological activities that make it a candidate for drug development:

- Antiviral Activity : Preliminary studies indicate that derivatives of indole-3-carboxylic acids, including 1-MICA, have shown antiviral effects against pathogens such as SARS-CoV-2. For instance, a related compound demonstrated complete inhibition of viral replication at specific concentrations .

- Neuroprotective Effects : Research suggests that compounds similar to 1-MICA may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's .

Plant Biochemistry

1-MICA has been identified in natural sources such as Arabidopsis thaliana and Eutrema japonicum, indicating its role in plant defense mechanisms against pathogens. Its synthesis in plants is linked to phytoalexin production, which helps in resisting infections .

Interaction Studies

Studies focusing on the binding affinities of 1-MICA with various biological targets are crucial for understanding its therapeutic potential. Initial findings suggest interactions with multiple receptors involved in key signaling pathways, including:

Case Study 1: Antiviral Properties

A study investigated the antiviral efficacy of a derivative of 1-MICA against SARS-CoV-2. The compound was tested in vitro, showing significant inhibition of viral replication at concentrations as low as 52 µM. The study highlighted its potential as a candidate for developing antiviral drugs for COVID-19 prevention and treatment .

Case Study 2: Neuroprotective Effects

In another study, researchers evaluated the neuroprotective effects of an indole derivative related to 1-MICA in a scopolamine-induced model of Alzheimer's disease. The results indicated improved cognitive function and reduced biochemical markers associated with neurodegeneration after treatment with the compound .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antiviral drug development | Inhibition of SARS-CoV-2 replication |

| Neuroprotection | Improved cognitive function in Alzheimer's models | |

| Plant Biochemistry | Phytoalexin production | Identified in Arabidopsis thaliana |

| Interaction Studies | Binding affinities with GPCRs and kinases | Potential therapeutic targets identified |

Mecanismo De Acción

Target of Action

1-Methoxyindole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . .

Mode of Action

It is synthesized from a phytoalexin nucleophilic substitution reaction selectively at the 2-position . This suggests that it might interact with its targets through a nucleophilic substitution mechanism.

Biochemical Pathways

For instance, derivatives of indole-3-carbaldehyde and indole-3-carboxylic acid are synthesized from tryptophan via intermediates indole-3-acetaldoxime and indole-3-acetonitrile in Arabidopsis . These compounds play an important role in pathogen defense in cruciferous plants .

Result of Action

Indole derivatives are known to have various biologically vital properties and are used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Action Environment

It is known that the synthesis and function of indole derivatives can be influenced by various factors, including the presence of pathogens .

Análisis Bioquímico

Biochemical Properties

They are important types of molecules and natural products and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Cellular Effects

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Derivatives of indole-3-carbaldehyde and indole-3-carboxylic acid are known to be synthesized from tryptophan via intermediates in Arabidopsis .

Transport and Distribution

Indole derivatives are known to bind with high affinity to multiple receptors, which could influence their transport and distribution .

Subcellular Localization

Indole derivatives are known to play a main role in cell biology, which could influence their subcellular localization .

Métodos De Preparación

1-Methoxyindole-3-carboxylic acid can be synthesized through various methods. One common synthetic route involves the selective nucleophilic substitution reaction at the 2-position of the indole ring. This method typically uses specific reagents and conditions to achieve the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

1-Methoxyindole-3-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

1-Methoxyindole-3-carboxylic acid can be compared with other indole derivatives such as:

- 1-Methylindole-3-carboxylic acid

- 1-Methylindole-3-carboxaldehyde

- Indole-3-acetic acid

These compounds share a similar indole core but differ in their functional groups, leading to variations in their chemical reactivity and biological activities

Actividad Biológica

1-Methoxyindole-3-carboxylic acid (MIICA) is an indole derivative that has garnered attention for its diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This article synthesizes current research findings on the biological activity of MIICA, detailing its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 189.18 g/mol

- Synthesis : MIICA can be synthesized through the oxidation of 1-methylindole-3-aldehyde using alkaline potassium permanganate or through nucleophilic substitution reactions selectively at the 2-position of indole derivatives.

1-Methoxyindole-3-carboxylic acid exhibits its biological effects through various mechanisms:

- Antiviral Activity : Research indicates that MIICA and its derivatives can inhibit the replication of viruses such as SARS-CoV-2. In vitro studies demonstrated that MIICA could completely inhibit viral replication at concentrations around 52.0 μM, with a high selectivity index (SI) indicating its potential as an antiviral agent .

- Anticancer Properties : MIICA has shown antiproliferative effects against colorectal cancer cells by inducing apoptosis. The compound's ability to interfere with cell proliferation is attributed to its interaction with cellular pathways involved in cancer progression.

- Antimicrobial Effects : The compound also exhibits antimicrobial properties, making it a candidate for developing treatments against various microbial infections.

Biological Activity Overview

The following table summarizes key biological activities associated with 1-Methoxyindole-3-carboxylic acid:

Case Studies and Research Findings

Several studies have highlighted the biological activities of MIICA:

- Antiviral Studies : A study focused on the antiviral properties of indole derivatives found that MIICA significantly reduced viral load in infected cell cultures, showcasing its potential in developing antiviral therapies against COVID-19 .

- Cancer Research : In vitro experiments demonstrated that MIICA could inhibit the growth of colorectal cancer cells by triggering apoptotic pathways. This suggests that MIICA may serve as a lead compound for designing new anticancer drugs.

- Microbial Inhibition : Various assays have confirmed the antimicrobial efficacy of MIICA against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

Propiedades

IUPAC Name |

1-methoxyindole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-11-6-8(10(12)13)7-4-2-3-5-9(7)11/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXZLEZAQMDQPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON1C=C(C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238760 | |

| Record name | 1-Methoxyindole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91913-76-7 | |

| Record name | 1-Methoxyindole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091913767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methoxyindole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the metabolism of 1-methoxyindole-3-carboxylic acid unique compared to other compounds?

A1: The research paper highlights a novel metabolic reaction observed with 1-methoxyindole-3-carboxylic acid: O-demethylation from a heterocyclic nitrogen []. This means that the methoxy group (-OCH3) attached to the nitrogen atom in the indole ring is removed, releasing formaldehyde. While O-demethylation is a common metabolic reaction, its occurrence directly on a nitrogen within a heterocyclic ring like indole is unusual and potentially significant for understanding the compound's pharmacological activity and reactivity.

Q2: How was this O-demethylation reaction studied and quantified in the research?

A2: The researchers used a fortified 15,000 g rat liver supernatant fraction, which contains enzymes responsible for drug metabolism. They incubated this fraction with 1-methoxyindole-3-carboxylic acid and measured the amount of formaldehyde produced as a direct indicator of O-demethylation []. To validate their findings and compare the efficiency of this reaction, they also performed the same experiment using 4-nitroanisole, a known substrate for O-demethylation. By comparing the kinetic parameters (Km and Vmax) obtained for both compounds, they could confirm and quantify the O-demethylation of 1-methoxyindole-3-carboxylic acid.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.